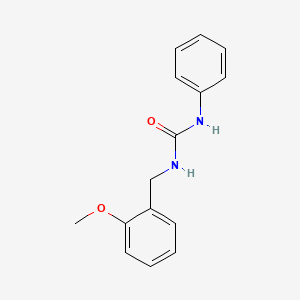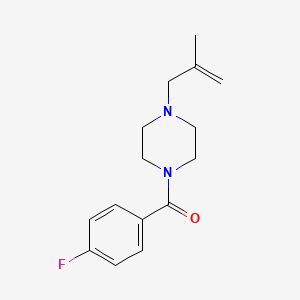
N-(2-methoxybenzyl)-N'-phenylurea
Übersicht
Beschreibung
N-(2-methoxybenzyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxybenzyl group attached to one nitrogen atom and a phenyl group attached to the other nitrogen atom of the urea moiety
Wirkmechanismus
Target of Action
N-(2-methoxybenzyl)-N’-phenylurea, also known as 25I-NBOMe, is a potent hallucinogenic drug . It exhibits high binding affinity for 5-HT2A/C and 5-HT1A serotonin receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception .
Mode of Action
The compound acts as an agonist at the 5-HT2A/C and 5-HT1A serotonin receptors . This means it binds to these receptors and activates them, mimicking the effects of serotonin. The addition of an N-benzyl group to the phenethylamine backbone of the molecule significantly increases its binding affinity and hallucinogenic potency .
Biochemical Pathways
Upon activation of the 5-HT2A/C and 5-HT1A receptors, 25I-NBOMe triggers a cascade of biochemical reactions. It increases the extracellular levels of dopamine (DA), serotonin (5-HT), and glutamate (GLU) in the frontal cortex . These neurotransmitters are involved in various functions, including mood regulation, cognition, and sensory perception .
Pharmacokinetics
Its lipophilicity is thought to contribute to its high potency and rapid onset of action
Result of Action
The activation of 5-HT2A/C and 5-HT1A receptors by 25I-NBOMe leads to increased levels of DA, 5-HT, and GLU in the brain . This results in profound changes in perception and cognition, characteristic of hallucinogenic drugs . Chronic administration of the drug has been shown to induce tolerance to its hallucinogenic effects and alter neurotransmission .
Safety and Hazards
Zukünftige Richtungen
Despite frequent recreational use, knowledge about the action and toxic and fatal consequences of NBOMes is still very limited . Most data on these drugs come from clinical reports, from cases of acute fatal and non-fatal intoxications . Thus, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects .
Biochemische Analyse
Biochemical Properties
N-(2-methoxybenzyl)-N’-phenylurea has been found to interact with various biomolecules, including dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These interactions are believed to be related to the compound’s affinity for 5-HT2A/C serotonin receptors .
Cellular Effects
The effects of N-(2-methoxybenzyl)-N’-phenylurea on cells are diverse and significant. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase DA, 5-HT, and glutamate release in various brain regions .
Molecular Mechanism
At the molecular level, N-(2-methoxybenzyl)-N’-phenylurea exerts its effects through binding interactions with biomolecules and changes in gene expression . Its high binding affinity for 5-HT2A/C serotonin receptors is believed to be a key factor in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methoxybenzyl)-N’-phenylurea have been observed to change over time
Dosage Effects in Animal Models
The effects of N-(2-methoxybenzyl)-N’-phenylurea have been studied in animal models, with varying results observed at different dosages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N’-phenylurea typically involves the reaction of 2-methoxybenzylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature, yielding the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of N-(2-methoxybenzyl)-N’-phenylurea can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxybenzyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of N-(2-hydroxybenzyl)-N’-phenylurea.
Reduction: Formation of N-(2-methoxybenzyl)amine and aniline.
Substitution: Formation of substituted phenyl derivatives, such as bromophenyl or nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-N’-phenylurea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
N-(2-methoxybenzyl)-N’-phenylurea can be compared with other urea derivatives, such as:
- N-(2-methoxybenzyl)-N’-methylurea
- N-(2-methoxybenzyl)-N’-ethylurea
- N-(2-methoxybenzyl)-N’-propylurea
These compounds share similar structural features but differ in the substituents attached to the urea moiety. The presence of different alkyl groups can influence their chemical reactivity, biological activity, and physical properties. N-(2-methoxybenzyl)-N’-phenylurea is unique due to the presence of both a methoxybenzyl and a phenyl group, which may confer distinct properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-10-6-5-7-12(14)11-16-15(18)17-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJLMRUMXHMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4498612.png)
![N-{4-[1,9-dioxo-8-(pyridin-2-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B4498620.png)
![N-(2-chlorobenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4498626.png)

![2-methyl-6-(3-methylphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4498639.png)
![2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE](/img/structure/B4498647.png)
![3-{3-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]phenyl}-2H-chromen-2-one](/img/structure/B4498653.png)
![6-(3-Methoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4498654.png)
![N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE](/img/structure/B4498666.png)
![3-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B4498672.png)
amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4498676.png)
![3-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4498677.png)
![2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4498690.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide](/img/structure/B4498693.png)
